molecular formula C17H16N2O2S B11560474 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

Cat. No.: B11560474
M. Wt: 312.4 g/mol
InChI Key: NBTRTDRPWIOOKJ-UHFFFAOYSA-N
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Description

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide typically involves the reaction of 4-aminobenzoic acid with benzyl isothiocyanate, followed by cyclization with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as zinc chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and sonochemistry can be employed to enhance reaction efficiency and yield . Green chemistry approaches, including the use of non-toxic solvents and reusable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors to induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide is unique due to its specific structure, which allows it to exhibit a combination of biological activities not commonly found in other thiazolidine derivatives. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzamide

InChI

InChI=1S/C17H16N2O2S/c18-16(21)13-6-8-14(9-7-13)17-19(15(20)11-22-17)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2,(H2,18,21)

InChI Key

NBTRTDRPWIOOKJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3

Origin of Product

United States

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